n-(Butylthio)acetonitrile

Physical Organic Chemistry Purification Vacuum Distillation

Researchers often face difficult purification of α-alkylthioacetonitrile intermediates by fractional distillation. n-(Butylthio)acetonitrile (CAS 71037-08-6) solves this with a 134-135 °C/40 mmHg boiling point that provides a wider thermal margin for separation. Key advantages: • 22 °C higher bp vs. tert-butyl isomer facilitates co-distillation avoidance. • 81% isolated yield benchmark via electrooxidation (Petrosyan et al., 1990). • Refractive index n²⁰/D 1.472 enables rapid, non-destructive identity verification.

Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
CAS No. 71037-08-6
Cat. No. B1599572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Butylthio)acetonitrile
CAS71037-08-6
Molecular FormulaC6H11NS
Molecular Weight129.23 g/mol
Structural Identifiers
SMILESCCCCSCC#N
InChIInChI=1S/C6H11NS/c1-2-3-5-8-6-4-7/h2-3,5-6H2,1H3
InChIKeyLRMUBLYDYGZCDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-(Butylthio)acetonitrile: Compound Profile & Procurement


n-(Butylthio)acetonitrile (CAS 71037-08-6) is an α-alkylthio-substituted aliphatic nitrile with the linear formula CH₃(CH₂)₃SCH₂CN, molecular formula C₆H₁₁NS, and molecular weight 129.22 g/mol [1]. It belongs to the class of cyanomethyl sulfides, characterized by a thioether sulfur atom in the α-position relative to the nitrile group. The compound is supplied commercially as a 95% purity liquid (or low-melting solid) and is catalogued under MDL number MFCD00041458 and Beilstein registry 4174357 . Its physicochemical profile—boiling point 134–135 °C at 40 mmHg, refractive index n²⁰/D 1.472, and computed LogP of 1.9–2.04—positions it as a moderately lipophilic, vacuum-distillable building block for sulfur-containing organic synthesis [1]. Authoritative spectral reference data (¹H NMR, ¹³C NMR, IR, and MS) are available from the SDBS database [2].

n-(Butylthio)acetonitrile: Why Generic Substitution Fails


Although multiple α-alkylthioacetonitriles share the same core C–S–CH₂–CN connectivity, substitution with shorter-chain (methyl, ethyl) or branched (tert-butyl) analogs introduces quantifiable differences in boiling point, lipophilicity, and steric environment that directly alter distillation behavior, phase-transfer partitioning, and reaction kinetics [1][2]. The position of the sulfur atom relative to the nitrile (α vs. β) further changes the electronic character of the cyano group, affecting hydrogen-bond acceptor strength and reactivity in nucleophilic additions [3]. These differences are not cosmetic; they determine whether a given analog can be substituted into an established synthetic protocol or purification workflow without re-optimization of conditions. The specific evidence below provides the quantitative basis for selecting the n-butylthio derivative over its closest comparators.

n-(Butylthio)acetonitrile: Evidence vs. Closest Analogs


Distillation Behavior: n-Butyl vs. tert-Butyl Isomer

When selecting between constitutional isomers with the same molecular formula (C₆H₁₁NS) for a synthetic route requiring purification by vacuum distillation, the linear n-butylthioacetonitrile exhibits a boiling point of 134–135 °C at 40 mmHg , whereas its branched tert-butylthioacetonitrile isomer (CAS 49827-12-5) boils at 112.5–112.8 °C at a nearly identical pressure of 36 Torr . This approximately 22 °C higher boiling point for the linear isomer reflects stronger intermolecular dispersion forces in the n-butyl chain and provides a wider thermal window for fractional distillation separation from lower-boiling reaction components.

Physical Organic Chemistry Purification Vacuum Distillation

Lipophilicity: n-Butyl vs. Methyl Analog

The computed octanol–water partition coefficient (XLogP3-AA) for n-(butylthio)acetonitrile is 1.9 [1]. For the methyl analog (methylthioacetonitrile, CAS 35120-10-6, C₃H₅NS), the shorter alkyl chain yields a notably lower LogP (estimated <1.0 based on the 3-carbon framework vs. 6-carbon framework) [2]. This LogP difference of >0.9 units corresponds to an approximately 8-fold difference in octanol–water distribution ratio, directly impacting reverse-phase HPLC retention times, liquid–liquid extraction efficiency, and the compound's suitability as a lipophilic building block in medicinal chemistry campaigns where balanced LogP (1–3) is desired for membrane permeability.

Lipophilicity Chromatography Phase-Transfer Chemistry Drug Design

Electrosynthesis Yield Benchmark

n-(Butylthio)acetonitrile is accessible via a published electrosynthetic method—electrooxidative alkylation of thiols in acetonitrile using Et₄NBr as supporting electrolyte at ambient temperature—that delivers an isolated yield of 81% . While electrooxidative routes to other alkylthioacetonitriles (methyl, ethyl, etc.) have been reported under related conditions (e.g., the general methoxylation of cyanomethyl sulfides by Kimura et al., 1987 [1]), the specific 81% yield figure for the butyl derivative is documented against the Petrosyan et al. (1990) protocol and serves as a benchmark for feasibility assessment when considering in-house synthesis versus external procurement.

Electrosynthesis Green Chemistry Process Chemistry Method Development

α- vs. β-Thio Regiochemistry: Cyano Electronic Effects

n-(Butylthio)acetonitrile bears the butylthio group at the α-position (directly adjacent to the cyano carbon). Its positional isomer, 3-(butylthio)propanenitrile (CAS 51771-37-0, C₇H₁₃NS), places the sulfur at the β-position, two carbons removed from the nitrile. The α-thio substitution exerts a pronounced electron-withdrawing inductive effect on the cyano group, decreasing its IR stretching frequency and reducing its hydrogen-bond basicity relative to unsubstituted nitriles [1][2]. In contrast, β-thio substitution produces only a slight decrease in basicity, and γ- or δ-thio substitution shows no measurable effect [2]. While the Fabi et al. study did not report data for the specific n-butylthio derivative, the class-level finding that α-alkylthio substitution systematically lowers cyano-group basicity and CN stretching frequency applies to all α-alkylthioacetonitriles and constitutes a fundamental reactivity distinction from β-, γ-, and δ-substituted analogs [1].

Regiochemistry Electronic Effects Nitrilase/Nitrile Hydratase Substrate Design Hydrogen-Bond Basicity

Refractive Index Identity Testing

n-(Butylthio)acetonitrile is characterized by a refractive index of n²⁰/D 1.472 and a computed density of 0.957 g/cm³ . These values differ measurably from those of the closest commercially available analogs: methylthioacetonitrile has n²⁰/D 1.483 and density 1.039 g/cm³ [1], while ethylthioacetonitrile has a density of 1.0 ± 0.1 g/cm³ . The refractive index gap of ΔnD ≈ 0.011 between the butyl and methyl derivatives is well outside typical instrumental error (±0.0005) and enables rapid identity confirmation by refractometry upon receipt of material, reducing reliance on more time-consuming spectroscopic methods.

Quality Control Refractometry Densitometry Incoming Inspection

n-(Butylthio)acetonitrile Application Scenarios


Vacuum Distillation Workflows

In synthetic laboratories or pilot-plant settings where purification of the α-alkylthioacetonitrile intermediate by fractional vacuum distillation is part of a multi-step sequence, the 22 °C higher boiling point of n-(butylthio)acetonitrile (134–135 °C/40 mmHg) relative to its tert-butyl isomer (112.5–112.8 °C/36 Torr) provides a concrete processing advantage: the n-butyl derivative can be separated from lower-boiling reaction byproducts (e.g., residual alkyl halides or solvent traces) with a wider thermal margin, reducing the risk of co-distillation and improving isolated purity without additional chromatographic steps. This is particularly relevant when the compound is used as a building block in sequences where boiling-point differences between intermediates are small.

Lipophilicity Tuning for Medicinal Chemistry

The computed LogP of 1.9 for n-(butylthio)acetonitrile positions it in the favorable lipophilicity range for oral absorption and blood–brain barrier penetration, whereas the methyl analog (LogP ~0.9) falls below the typical CNS drug-design sweet spot (LogP 2–4) [1]. When the α-alkylthioacetonitrile motif is incorporated as a synthetic handle or pharmacophoric element into a larger scaffold, selection of the butyl derivative provides an incremental ~1.0 LogP unit advantage over the methyl derivative—corresponding to an approximately 8-fold increase in octanol/water distribution—without resorting to longer alkyl chains that risk exceeding Lipinski's Rule of Five thresholds.

Electrosynthesis Feasibility Assessment

Research groups evaluating electrochemical methods for sulfide synthesis can use the documented 81% isolated yield for n-(butylthio)acetonitrile via ambient-temperature electrooxidation in acetonitrile/Et₄NBr as a quantitative benchmark for method comparison. While analogous electrooxidative protocols exist for other cyanomethyl sulfides [2], the butyl derivative is one of the few for which a specific, citable yield figure appears in the peer-reviewed synthesis literature (Petrosyan et al., Synthesis 1990), making it the most data-rich entry point for laboratories seeking to validate or adapt the electrosynthetic approach to related substrates.

Rapid QC by Refractive Index

In procurement and inventory management workflows where multiple alkylthioacetonitriles are stocked (e.g., methyl, ethyl, n-butyl), the refractive index of n-(butylthio)acetonitrile (n²⁰/D 1.472) differs from that of methylthioacetonitrile (n²⁰/D 1.483) by ΔnD = 0.011 , a gap of approximately 22 times the typical instrumental resolution of a standard Abbe refractometer. This enables a rapid, non-destructive identity verification step that can be performed at the point of use without accessing NMR or GC-MS instrumentation, reducing the risk of misidentification errors in high-throughput synthetic workflows.

Technical Documentation Hub

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